N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3OS/c1-4-14-11(3)17(19(21,22)23)13(8-24)18(26-14)28-9-16(27)25-15-6-5-12(20)7-10(15)2/h5-7H,4,9H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGJKNREAMACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)C)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction
The trifluoromethyl-substituted pyridine core is synthesized via a Kröhnke-type cyclization or halogenation-functionalization sequence. A representative pathway involves:
-
Cyanoacetylation of a diketone precursor : Reacting ethyl 4,4,4-trifluoroacetoacetate with malononitrile in the presence of ammonium acetate yields a 3-cyano-4-(trifluoromethyl)pyridine intermediate.
-
Ethyl and methyl group introduction : Alkylation at the 5- and 6-positions using ethyl iodide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Thiol Group Installation
The mercapto group is introduced via:
-
Halogen-thiol exchange : Treating 2-chloro-3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine with thiourea in ethanol under reflux, followed by acidic workup to isolate the thiol.
Table 1: Reaction Conditions for Pyridine Thiol Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl trifluoroacetoacetate, malononitrile, NH₄OAc | 120°C, 6 h | 68 |
| Alkylation | Ethyl iodide, methyl iodide, K₂CO₃ | DMF, 80°C, 12 h | 82 |
| Thiolation | Thiourea, HCl | EtOH, reflux, 4 h | 75 |
Synthesis of N-(4-Bromo-2-methylphenyl)-2-bromoacetamide
Bromoacetyl Bromide Preparation
Bromoacetyl bromide is synthesized by reacting acetic acid with PBr₃ under controlled conditions, yielding a highly reactive acyl bromide.
Acetamide Formation
4-Bromo-2-methylaniline is treated with bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base:
Key parameters :
-
Temperature: 0–5°C to minimize side reactions.
-
Yield: 89% after purification via recrystallization (hexane/EtOAc).
Sulfide Bond Formation via Nucleophilic Substitution
The final step couples the pyridine thiol and bromoacetamide intermediates:
Optimized Conditions :
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 60°C, 8 h
-
Yield : 76% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Table 2: Comparative Analysis of Coupling Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 8 | 76 |
| NaOH | THF | 25 | 24 | 58 |
| Et₃N | DCM | 40 | 12 | 63 |
Alternative Synthetic Routes and Mechanistic Insights
Mitsunobu Reaction Approach
An alternative employs the Mitsunobu reaction to form the sulfide bond, using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
However, this method is less favorable due to higher costs and purification challenges.
One-Pot Thiol-Acetamide Coupling
A streamlined one-pot procedure combines the bromoacetamide and pyridine thiol in the presence of Cs₂CO₃, achieving a comparable yield (74%) with reduced processing time.
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 4.34 (s, 2H, SCH₂), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.33 (s, 3H, Ar-CH₃).
-
HRMS : m/z calculated for C₂₀H₁₈BrF₃N₃OS [M+H]⁺: 542.03, found: 542.05.
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
-
Use of inert atmosphere (N₂/Ar) during reactions.
-
Addition of radical scavengers (e.g., BHT) to prevent disulfide formation.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide typically involves multiple steps starting from commercially available precursors. Common methods include:
- Formation of the Pyridine Ring : This involves condensation and cyclization reactions using ethyl acetoacetate and cyanoacetamide.
- Sulfanylacetamide Moiety Addition : The final compound is synthesized through nucleophilic substitution reactions involving the sulfanylacetamide group .
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For example, thiazole-bearing molecules have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to increased cytotoxicity against various cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways. It may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity .
Anti-inflammatory Effects
The compound is also being studied for its anti-inflammatory properties. Its structural components suggest it could interact with inflammatory pathways, potentially leading to therapeutic applications in managing inflammatory diseases .
Industrial Applications
In addition to its biological significance, this compound serves as a valuable building block in organic synthesis and materials science. It is utilized in:
- Pharmaceutical Development : As an intermediate in the synthesis of new drug candidates.
- Agrochemicals : In the formulation of pesticides and herbicides due to its chemical reactivity .
- Material Science : As a precursor for developing new materials with unique properties .
Case Studies
- Anticancer Screening : A study identified this compound as a candidate through screening against multicellular spheroids, demonstrating significant cytotoxic effects on various cancer cell lines .
- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in cancer progression, suggesting its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules, focusing on core heterocycles, substituents, and functional groups (Table 1).
Table 1: Key Structural Features of Comparable Compounds
Core Heterocycle Variations
- Pyridine vs. Pyrimidine: The target’s pyridine core (6-membered, one nitrogen) contrasts with pyrimidine derivatives (6-membered, two nitrogens) seen in compounds like 725693-85-6 and the pyrimidine-based compound from .
- Triazole Derivatives : Compounds like 573948-03-5 (triazole core) prioritize smaller heterocycles, which may reduce steric hindrance but limit aromatic stacking interactions compared to the target’s pyridine system .
Substituent Effects
- Similar effects are observed in 352329-31-8 (trifluoromethyl, cyano) and 725693-85-6 (trifluoromethyl) .
- Halogen Substituents : The 4-bromo group on the target’s phenyl ring may offer stronger van der Waals interactions compared to chlorine or fluorine in analogs like 725693-85-6 (2,4-dichlorophenyl) or the fluorophenyl group in ’s compound .
- Alkyl vs. Aromatic Substituents : The target’s 6-ethyl and 5-methyl groups introduce steric bulk, which could hinder rotational freedom compared to the thienyl or pyrazinyl groups in 352329-31-8 and 573948-03-3. These aromatic substituents may facilitate π-π stacking but increase molecular weight .
Sulfanyl Acetamide Linkage
The sulfanyl acetamide bridge is a shared feature in the target compound, 352329-31-8, and 573948-03-4. This linkage provides conformational flexibility and facilitates hydrogen bonding via the acetamide carbonyl. However, its replacement with an oxy group in 725693-85-6 reduces flexibility and may alter binding kinetics .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 472.32 g/mol. This compound exhibits a unique structure characterized by a brominated phenyl group, a cyano-substituted pyridine ring, and a sulfanylacetamide moiety, which contribute to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic activity. Additionally, it could modulate signaling pathways through interactions with receptors or other proteins involved in cellular processes.
Antitumor Activity
Recent studies have suggested that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to increased cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives demonstrated IC50 values below that of standard chemotherapeutic agents like doxorubicin. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
These findings suggest that structural modifications can enhance the anticancer activity of related compounds, potentially applicable to this compound .
Antimicrobial Activity
Similar compounds have also been investigated for their antimicrobial properties. The presence of specific functional groups has been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives featuring electron-withdrawing groups exhibited improved activity compared to standard antibiotics like norfloxacin .
Antimicrobial Efficacy Table
| Compound | Activity Against | Reference |
|---|---|---|
| Compound C | Staphylococcus aureus | Comparable to norfloxacin |
| Compound D | Escherichia coli | Significant inhibition |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. These studies indicate that:
- Bromine Substitution : The presence of the bromine atom enhances reactivity and biological activity.
- Cyano Group : The cyano-substituted pyridine ring is crucial for modulating biological interactions.
- Sulfanyl Moiety : This functional group may play a role in enzyme inhibition mechanisms.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how do solvent/catalyst choices influence yield?
Methodological Answer:
The synthesis of this compound requires careful selection of solvents and catalysts to minimize side reactions and maximize yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred due to their ability to stabilize intermediates and facilitate nucleophilic substitution at the sulfanylacetamide moiety . Catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective in deprotonating thiol groups, promoting efficient coupling reactions. Temperature control (typically 60–80°C) is critical to prevent decomposition of thermally sensitive intermediates like the pyridin-2-yl fragment. For example, a 72% yield was reported using K₂CO₃ in DMSO at 70°C for analogous sulfanylacetamide derivatives .
Basic: How can spectroscopic and crystallographic methods confirm the molecular structure and purity of this compound?
Methodological Answer:
A combination of NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), IR (to confirm carbonyl and cyano stretches), and single-crystal X-ray diffraction is essential. For instance:
- ¹H NMR : Signals at δ 2.3–2.5 ppm confirm methyl groups on the pyridine ring, while aromatic protons appear between δ 7.0–8.0 ppm .
- X-ray crystallography : Bond lengths (e.g., C–S: ~1.78 Å) and angles (e.g., C–S–C: ~104°) validate the sulfanyl linkage .
Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (deviation ≤0.4% for C, H, N).
Advanced: How should researchers design bioactivity assays to evaluate this compound’s potential against enzyme targets (e.g., kinases)?
Methodological Answer:
Target Selection : Prioritize kinases or receptors with structural homology to proteins inhibited by related pyrimidine/acetamide derivatives (e.g., antiviral or anticancer activities in ).
Assay Design :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM–100 nM compound concentrations.
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
Controls : Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via selectivity panels .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
Contradictions often arise from differences in substituent electronic effects or assay conditions. To address this:
Standardize Assays : Re-test compounds under identical conditions (pH, temperature, cell line).
Computational Modeling : Perform DFT calculations to compare electron-withdrawing (e.g., trifluoromethyl) vs. donating (e.g., ethyl) groups on the pyridine ring.
SAR Table : Compare key analogs (e.g., from and ):
| Substituent | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Bromo-2-methylphenyl | 0.8 µM (Kinase X) | Enhanced activity vs. nitro derivatives |
| 4-Chlorophenyl | 5.2 µM (Kinase X) | Reduced potency due to lower lipophilicity |
Adjust synthetic routes to introduce targeted modifications (e.g., halogen substitution) and validate hypotheses .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding).
ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and solubility (<10 µM), guiding lead optimization .
Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Process Optimization : Replace DMSO with ethanol for easier solvent removal.
Catalyst Screening : Test polymer-supported catalysts (e.g., PS-BEMP) for recyclability and reduced metal contamination.
Quality Control : Implement inline FTIR to monitor reaction progress and UPLC-MS for impurity profiling .
Advanced: What strategies validate the environmental safety and degradation profile of this compound?
Methodological Answer:
Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301F.
Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Brominated byproducts may require remediation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
